4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide
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Overview
Description
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C₉H₁₁F₃N₂O₂S₂ and a molecular weight of 300.321 g/mol . This compound is known for its unique structure, which includes a trifluoromethylthio group attached to an ethyl chain, linked to a benzenesulfonamide moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the trifluoromethylthioethyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethylthiolating agents under controlled conditions to form the trifluoromethylthioethyl intermediate.
Coupling with benzenesulfonamide: The intermediate is then coupled with benzenesulfonamide in the presence of a suitable catalyst and under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A simpler analog without the trifluoromethylthioethyl group.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A derivative with a pyrimidinyl group.
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another pyrimidinyl derivative.
Uniqueness
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is unique due to the presence of the trifluoromethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-6-5-14-18(15,16)8-3-1-7(13)2-4-8/h1-4,14H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLYVCIGTYROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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